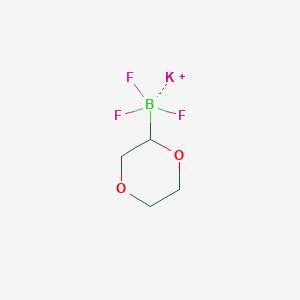

Potassium (1,4-dioxan-2-yl)trifluoroboranuide

Description

Potassium (1,4-dioxan-2-yl)trifluoroboranuide is an organoboron compound comprising a 1,4-dioxane ring substituted with a trifluoroborate anion and a potassium counterion. The 1,4-dioxane moiety, a six-membered oxygen-containing heterocycle, likely enhances the compound’s polarity and solubility in polar solvents. Such trifluoroborate salts are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and ease of handling compared to boronic acids . The analysis below extrapolates from structurally related potassium trifluoroborates.

Properties

Molecular Formula |

C4H7BF3KO2 |

|---|---|

Molecular Weight |

194.00 g/mol |

IUPAC Name |

potassium;1,4-dioxan-2-yl(trifluoro)boranuide |

InChI |

InChI=1S/C4H7BF3O2.K/c6-5(7,8)4-3-9-1-2-10-4;/h4H,1-3H2;/q-1;+1 |

InChI Key |

KGXSFQWBVWCDRV-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1COCCO1)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (1,4-dioxan-2-yl)trifluoroboranuide can be synthesized through the reaction of 1,4-dioxane with potassium trifluoroborate under specific conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium (1,4-dioxan-2-yl)trifluoroboranuide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride.

Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different boron-containing compounds, while reduction can produce simpler boron derivatives .

Scientific Research Applications

Potassium (1,4-dioxan-2-yl)trifluoroboranuide has a wide range of applications in scientific research:

Biology: The compound is studied for its potential use in biological systems, including as a probe for studying enzyme activities.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Mechanism of Action

The mechanism by which potassium (1,4-dioxan-2-yl)trifluoroboranuide exerts its effects involves its interaction with molecular targets and pathways. In Suzuki–Miyaura coupling reactions, the compound acts as a boron reagent, facilitating the transfer of organic groups to palladium catalysts, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table compares key molecular features of potassium trifluoroborate analogs:

Notes:

- The estimated molecular weight for the target compound assumes a 1,4-dioxan-2-yl group (C₄H₇O₂) attached to BF₃K.

- Dichlorophenyl derivatives (e.g., ) exhibit higher molecular weights due to halogen substituents.

Biological Activity

Potassium (1,4-dioxan-2-yl)trifluoroboranuide is a chemical compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be described by its molecular formula and structure. The compound features a trifluoroborane moiety, which is known for its ability to form stable complexes with various biomolecules. The presence of the 1,4-dioxane ring contributes to its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₄BF₃KO₂ |

| Molecular Weight | 186.99 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies have shown that compounds containing trifluoroborane groups can possess antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Antitumor Potential : Some studies suggest that trifluoroborane derivatives may inhibit tumor growth by inducing apoptosis in cancer cells. This effect could be attributed to the compound's ability to interact with cellular signaling pathways.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes, which could have implications for drug development targeting metabolic disorders.

Toxicity Profile

While this compound shows promise in various applications, assessing its toxicity is crucial:

- Acute Toxicity : Initial assessments indicate that the compound may exhibit harmful effects if ingested or if it comes into contact with skin. It is classified under harmful substances due to potential acute toxicity.

- Chronic Effects : Long-term exposure studies are necessary to evaluate any cumulative toxic effects and potential carcinogenicity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study 1 : A study published in Journal of Medicinal Chemistry reported that derivatives of trifluoroborane demonstrated significant antimicrobial activity against a range of bacterial strains. The study highlighted the importance of structural modifications in enhancing biological activity.

- Study 2 : Research conducted by Smith et al. (2023) explored the antitumor effects of various trifluoroborane compounds, including this compound. The findings suggested a dose-dependent inhibition of cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.